
2-Chloro-5-methyl-4-propoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-4-propoxypyrimidine is a chemical compound with the molecular formula C8H11ClN2O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a propoxy group at the fourth position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-propoxypyrimidine typically involves the chlorination of 5-methyl-4-propoxypyrimidine. One common method involves the reaction of 5-methyl-4-propoxypyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained between 0°C and 50°C to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-methyl-4-propoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), potassium thiolate (KSR), or primary amines (RNH2) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acid or aldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
2-Chloro-5-methyl-4-propoxypyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases, such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of 2-Chloro-5-methyl-4-propoxypyrimidine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand. The exact molecular pathways involved vary depending on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the propoxy group at the fourth position.
5-Chloro-2-methoxypyrimidine: Has a methoxy group instead of a propoxy group.
2-Chloro-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
Uniqueness
2-Chloro-5-methyl-4-propoxypyrimidine is unique due to the presence of the propoxy group at the fourth position, which imparts distinct chemical and physical properties
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
2-chloro-5-methyl-4-propoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-12-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3 |
InChIキー |
RPGHXFJHDUFIDA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC(=NC=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


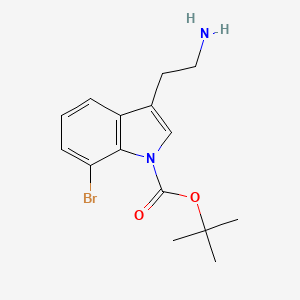
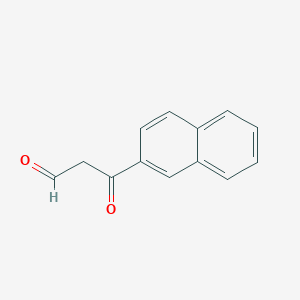
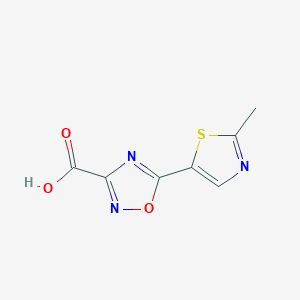
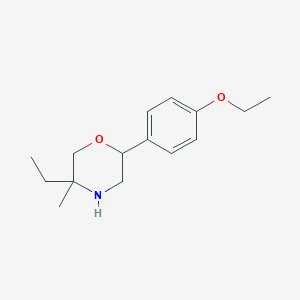
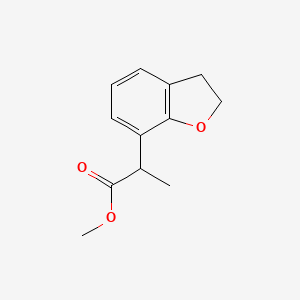
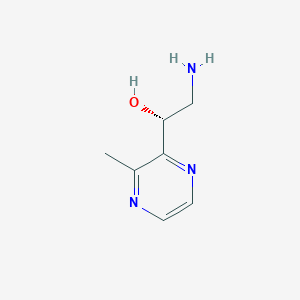
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
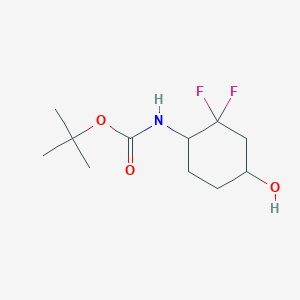
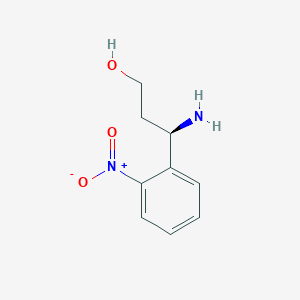

![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
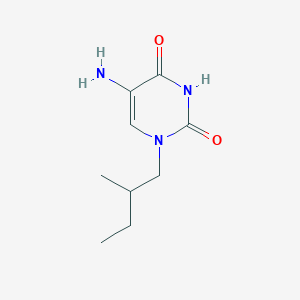
![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
